molecular formula C6H16Br2N2 B13676128 2,5-Dimethylpiperazine;dihydrobromide

2,5-Dimethylpiperazine;dihydrobromide

Cat. No.: B13676128
M. Wt: 276.01 g/mol
InChI Key: CHGBTPQJPVPJJP-UHFFFAOYSA-N
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Description

2,5-Dimethylpiperazine;dihydrobromide is a chemical compound with the molecular formula C6H16Br2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpiperazine;dihydrobromide typically involves the reaction of 2,5-dimethylpiperazine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The process can be summarized as follows:

    Starting Materials: 2,5-Dimethylpiperazine and hydrobromic acid.

    Reaction Conditions: The reaction is conducted at room temperature with constant stirring.

    Product Formation: The resulting product is this compound, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpiperazine;dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The bromide ions can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 2,5-Dimethylpiperazine.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different nucleophilic groups replacing the bromide ions.

Scientific Research Applications

(2R,5R)-2,5-Dimethylpiperazine is a chiral organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its stereochemistry, which influences its chemical behavior and applications.

Scientific Research Applications

(2R,5R)-2,5-Dimethylpiperazine has several applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound is utilized as a chiral auxiliary in asymmetric synthesis processes.
  • Biology The compound can serve as a ligand in the study of enzyme interactions and receptor binding. Its stereochemistry plays a crucial role in determining its binding affinity and specificity. Molecular targets can include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
  • Medicine Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry It is utilized in the production of polymers and as an intermediate in the synthesis of various chemical products.

Biological Activities

The biological activity of (2R,5R)-2,5-dimethylpiperazine is attributed to its interactions with various biological targets:

  • Receptor Binding Studies suggest that this compound may bind to neurotransmitter receptors and ion channels, modulating their activity. Its stereochemistry plays a crucial role in determining binding affinity and specificity.
  • Enzyme Interaction It can also interact with enzymes involved in metabolic pathways, potentially altering their activity.

Research indicates that this compound exhibits several significant biological activities:

  • Neuroprotective Effects Compounds derived from this compound have shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may modulate neurotransmitter systems and exhibit antioxidant properties. A study conducted on the neuroprotective effects of this compound involved molecular docking simulations that indicated strong binding affinity to specific receptors involved in neuroprotection. The findings suggested that this compound could serve as a lead structure for developing new therapeutics for neurodegenerative diseases.
  • Antimicrobial Activity Derivatives of this compound have been investigated for their antimicrobial properties, showing effectiveness against various pathogens.
  • Anticancer Potential In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values below 20 µg/mL against HeLa and WiDr cell lines, indicating strong anticancer activity.

Applications in Research and Industry

(2R,5R)-2,5-dimethylpiperazine has several applications across different fields:

  • Medicinal Chemistry It serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals.
  • Chemical Synthesis The compound is utilized as a chiral auxiliary in asymmetric synthesis processes.
  • Polymer Production It is also employed in producing polymers and as an intermediate in various chemical products.

Summary Table of Biological Activities

Biological ActivityDescription
NeuroprotectivePotential in treating neurodegenerative diseases; modulates neurotransmitter systems and exhibits antioxidant properties.
AntimicrobialDerivatives have shown effectiveness against various pathogens.
Anticancer PotentialIn vitro studies have demonstrated cytotoxicity against various cancer cell lines, with derivatives showing strong anticancer activity against HeLa and WiDr cell lines.

Mechanism of Action

The mechanism of action of 2,5-Dimethylpiperazine;dihydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in pharmaceuticals.

    1,4-Dimethylpiperazine: Another derivative with different substitution patterns.

    2,6-Dimethylpiperazine: Similar structure but with methyl groups at different positions.

Uniqueness

2,5-Dimethylpiperazine;dihydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications, particularly in research and industrial settings.

Biological Activity

2,5-Dimethylpiperazine dihydrobromide is a chiral compound with the molecular formula C6H14N2·2HBr and a CAS Number of 98778-71-3. It is a derivative of piperazine, characterized by two methyl groups at the 2 and 5 positions of the piperazine ring. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its significant biological activities.

  • Molecular Weight: Approximately 276.01 g/mol
  • Solubility: Enhanced solubility due to dihydrobromide formation, making it suitable for various biochemical applications.

2,5-Dimethylpiperazine dihydrobromide acts primarily as a ligand that binds to specific enzymes or receptors, modulating their activity. Its interaction with biological targets can influence several biochemical pathways, making it a candidate for drug discovery and development. The piperazine structure allows it to interact with ion channels in the nervous system, potentially affecting neurotransmission and neuronal excitability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral and Anticancer Mechanisms: It has been explored for its potential therapeutic properties against viral infections and cancerous cells. Studies have shown its ability to inhibit cell proliferation in various cancer cell lines.
  • Enzyme Modulation: The compound's role as a ligand in enzyme studies highlights its importance in understanding enzyme mechanisms and developing enzyme inhibitors.
  • Cytotoxicity: Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines while being less toxic to normal cells, indicating a selective action that could be beneficial in cancer therapy .

Case Studies

  • Cytotoxicity Evaluation:
    • A study evaluated the cytotoxic effects of various concentrations of 2,5-dimethylpiperazine dihydrobromide on HepG2 and HEP2 cell lines using MTT assays. The IC50 values were found to be significantly lower for cancer cells compared to normal Vero cells, indicating its potential as an anticancer agent .
  • Antioxidant Activity:
    • In addition to its cytotoxic effects, the compound has demonstrated antioxidant properties, which could contribute to its therapeutic efficacy by mitigating oxidative stress in cells .

Interaction Studies

Interaction studies have focused on binding affinities with various biological targets. These studies are crucial for elucidating the compound's mechanism of action within cellular pathways and assessing its therapeutic potential.

Data Table: Biological Activity Summary

Activity TypeDescriptionReferences
Antiviral ActivityPotential inhibition of viral replication
Anticancer ActivityCytotoxic effects on cancer cell lines (IC50 values)
Enzyme ModulationActs as a ligand influencing enzyme activity
Antioxidant PropertiesExhibits radical scavenging activity

Properties

IUPAC Name

2,5-dimethylpiperazine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2BrH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGBTPQJPVPJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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